5-bromo-1-methyl-1H-indazole-3-carboxylic acid synthesis pathway
5-bromo-1-methyl-1H-indazole-3-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-methyl-1H-indazole-3-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. As a derivative of indazole, a bioisostere of indole, it serves as a crucial building block for the synthesis of a variety of bioactive molecules.[1] The indazole scaffold is present in numerous therapeutic agents, and the specific substitution pattern of this compound, with a bromine atom at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 3-position, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of a reliable synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving high yield and purity.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a commercially available precursor. The primary challenge in the synthesis is the regioselective methylation of the indazole nitrogen, as direct methylation can often lead to a mixture of N1 and N2 isomers.[2] To circumvent this, a robust strategy involves the initial synthesis of the 5-bromo-1H-indazole-3-carboxylic acid core, followed by protection of the carboxylic acid, N-methylation, and subsequent deprotection.
Caption: Retrosynthetic pathway for 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Part 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid
The initial step involves the electrophilic bromination of indazole-3-carboxylic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine is directed to the 5-position of the indazole ring.
Experimental Protocol
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Dissolution: Suspend indazole-3-carboxylic acid in glacial acetic acid and heat the mixture to 120°C until a clear solution is formed.[3][4]
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Cooling: Cool the solution to 90°C.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.
-
Reaction Monitoring: Continue heating at 90°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes to allow for precipitation.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[3][4]
Part 2: Esterification of the Carboxylic Acid
To prevent side reactions during the subsequent N-methylation step, the carboxylic acid group is protected as a methyl ester. This is typically achieved through a Fischer esterification reaction.
Experimental Protocol
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Reaction Setup: Suspend 5-bromo-1H-indazole-3-carboxylic acid in dry methanol.
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Catalysis: Add concentrated sulfuric acid to the suspension.[5]
-
Reflux: Heat the mixture to reflux for 4 hours under an inert atmosphere (e.g., argon).
-
Solvent Removal: Cool the solution to room temperature and evaporate the methanol under vacuum.
-
Work-up: The residue can then be further purified for the next step.
Part 3: N-Methylation of the Indazole Ring
This is a critical step where regioselectivity is paramount. The choice of base and solvent system is crucial to favor the formation of the N1-methylated product over the N2 isomer. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[2]
Experimental Protocol
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Base Suspension: To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 5-bromo-1H-indazole-3-carboxylate in anhydrous THF dropwise.[2]
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its completion by TLC.
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified by column chromatography to isolate the desired N1-methylated isomer, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.
Part 4: Hydrolysis of the Ester to the Final Product
The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. This is typically carried out under basic conditions.
Experimental Protocol
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Hydrolysis: Dissolve the methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with water, and dry to yield the final product, 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Overall Synthesis Workflow
Caption: Step-by-step synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Bromination | Bromine, Acetic Acid | 87.5% | [3][4] |
| 2 | Esterification | Methanol, Sulfuric Acid | ~60% (for similar substrate) | [6] |
| 3 | N-Methylation | Sodium Hydride, Methyl Iodide | - | [2] |
| 4 | Hydrolysis | Sodium Hydroxide | - | General Knowledge |
Yields for steps 3 and 4 are highly dependent on specific reaction conditions and purification methods.
Conclusion
The synthesis of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions, particularly during the N-methylation step, to ensure high regioselectivity and overall yield. The pathway presented in this guide, involving bromination, esterification, N-methylation, and hydrolysis, represents a robust and logical approach for obtaining the target compound. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
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Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. Available at: [Link]
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